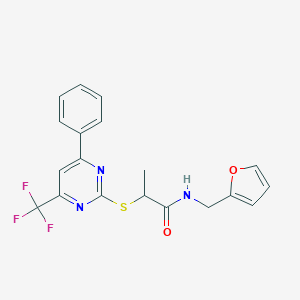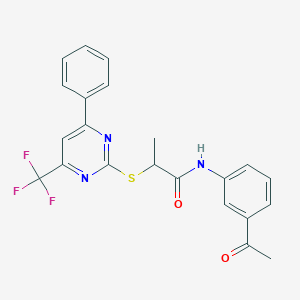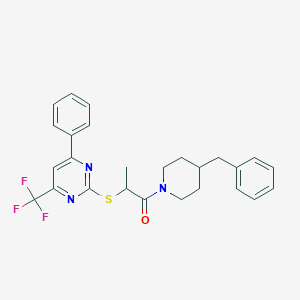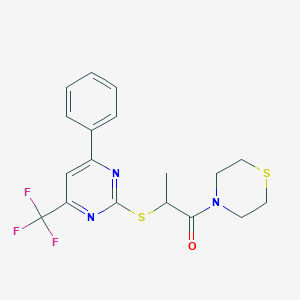![molecular formula C20H16F3N3O2S B319792 N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319792.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indene moiety, a furan ring, and a trifluoromethyl-substituted pyrimidine, making it a subject of study for its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the indene and pyrimidine intermediates. The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction, while the pyrimidine derivative is often prepared via a condensation reaction involving a furan aldehyde and a trifluoromethyl ketone. The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction, where the pyrimidine thioester reacts with the indene amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated pyrimidine derivatives, amines, thiols
Major Products
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s indene and pyrimidine moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-methyl-2-pyrimidinyl]thio}acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-chloro-2-pyrimidinyl]thio}acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-bromo-2-pyrimidinyl]thio}acetamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H16F3N3O2S |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H16F3N3O2S/c21-20(22,23)17-10-15(16-5-2-8-28-16)25-19(26-17)29-11-18(27)24-14-7-6-12-3-1-4-13(12)9-14/h2,5-10H,1,3-4,11H2,(H,24,27) |
Clé InChI |
JLEITYNLKAXFNO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE](/img/structure/B319713.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B319716.png)
![1-(2-{[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)-4-piperidinecarboxamide](/img/structure/B319719.png)
![N-(3,4-dichlorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319720.png)


![N-cycloheptyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319725.png)
![N-(2-methoxybenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319726.png)
![N-(2,5-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319727.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319729.png)
![N-(3-ethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319732.png)
![N-(3-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B319733.png)
